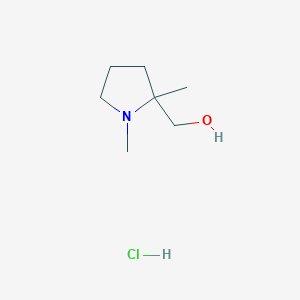
(1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride typically involves the reaction of 1,2-dimethylpyrrolidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 1,2-dimethylpyrrolidine, formaldehyde, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can yield alcohols or amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
Aplicaciones Científicas De Investigación
(1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism of action of (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Pyrrolidinone: A ketone derivative of pyrrolidine.
Uniqueness: (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
(1,2-dimethylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(6-9)4-3-5-8(7)2;/h9H,3-6H2,1-2H3;1H |
Clave InChI |
CYRUSRHYKNEIFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN1C)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


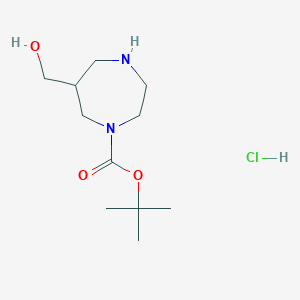
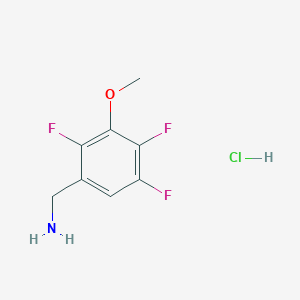

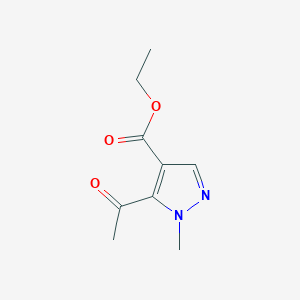

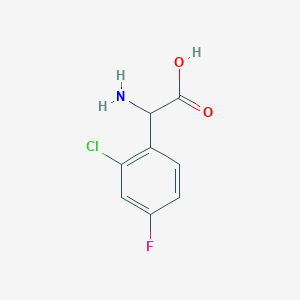
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
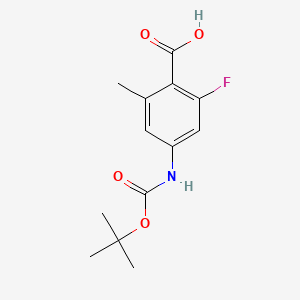
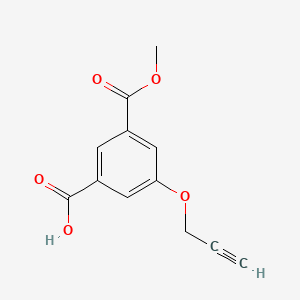


![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)

